molecular formula C5H11NO2 B1610433 N-ethylalanine CAS No. 64991-30-6

N-ethylalanine

Cat. No.: B1610433
CAS No.: 64991-30-6
M. Wt: 117.15 g/mol
InChI Key: DATPFTPVGIHCCM-BYPYZUCNSA-N
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Description

N-ethylalanine is an organic compound with the molecular formula C5H11NO2 It is a derivative of alanine, where an ethyl group replaces one of the hydrogen atoms on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylalanine can be synthesized through several methods. One common approach involves the reaction of alanine with ethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of alanine with ethylamine in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature. The continuous flow process allows for the efficient production of large quantities of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethylalanine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions where the ethyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

N-ethylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: this compound is studied for its role in protein synthesis and metabolism.

    Industry: this compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N-ethylalanine exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. The ethyl group on the nitrogen atom can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

N-ethylalanine can be compared with other similar compounds, such as:

    N-methylalanine: Similar structure but with a methyl group instead of an ethyl group.

    N-propylalanine: Similar structure but with a propyl group instead of an ethyl group.

    Alanine: The parent compound without any alkyl substitution on the nitrogen atom.

This compound is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(ethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPFTPVGIHCCM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475625
Record name N-Ethyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65278-03-7
Record name N-Ethyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethylalanine
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